molecular formula C21H26N2O5S B2844558 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide CAS No. 922014-31-1

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide

Cat. No.: B2844558
CAS No.: 922014-31-1
M. Wt: 418.51
InChI Key: ZKAQQNGCZLDUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. Known for its intricate molecular structure, this compound is studied for its potential in medicinal chemistry, particularly due to its structural similarities to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. The process may start with the formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a Pictet-Spengler reaction, followed by the introduction of the sulfonyl and ethyl groups. The final step generally involves the coupling of this intermediate with 2-methylbenzoic acid under specific conditions such as the presence of a coupling agent like EDCI or DCC and a base like triethylamine in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound, if scaled, would likely require optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and flow chemistry techniques to enhance the efficiency of each step, minimizing reaction times and improving scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide can undergo various types of reactions:

  • Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidative conditions.

  • Reduction: The compound might be reduced at the amide or sulfonyl group under appropriate conditions.

  • Substitution: The methoxy groups can participate in electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Oxidants like potassium permanganate or chromic acid.

  • Reduction: Reducing agents such as lithium aluminium hydride.

  • Substitution: Electrophiles like halogenating agents for the methoxy groups, or nucleophiles for the sulfonyl group.

Major Products Formed

  • Oxidation: Introduction of hydroxyl groups or carboxylation of aromatic rings.

  • Reduction: Formation of corresponding amine derivatives.

  • Substitution: Formation of halogenated or otherwise functionalized aromatic rings.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential role in inhibiting certain enzymes or interacting with proteins.

  • Medicine: Investigated for its potential therapeutic properties, possibly targeting specific pathways in disease models.

  • Industry: Potential use as a precursor in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide exerts its effects is not fully understood. its structure suggests it may interact with biological targets through:

  • Molecular Targets: Likely to bind with specific enzymes or receptors, possibly through hydrogen bonding or hydrophobic interactions.

  • Pathways Involved: Might influence signal transduction pathways, particularly those involving sulfur-containing compounds.

Comparison with Similar Compounds

  • N-(2-(isoquinolin-2-ylsulfonyl)ethyl)-2-methylbenzamide.

  • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-benzamide.

  • Other dimethoxyisoquinolines with varying side chains.

  • Uniqueness: The presence of both dimethoxy groups and a sulfonyl-ethyl linkage makes it particularly interesting for exploring novel interactions in chemical and biological systems.

  • Exploring this compound in detail reveals its potential across multiple scientific domains. What intrigued you about this compound?

    Properties

    IUPAC Name

    N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylbenzamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)21(24)22-9-11-29(25,26)23-10-8-16-12-19(27-2)20(28-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZKAQQNGCZLDUCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N2O5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    418.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.